molecular formula C21H18O3 B599533 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid CAS No. 167627-35-2

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid

Cat. No.: B599533
CAS No.: 167627-35-2
M. Wt: 318.372
InChI Key: ASBXCSWWOJSHOV-UHFFFAOYSA-N
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Description

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid is a synthetic biphenyl derivative characterized by a benzyloxy ether group and a carboxylic acid functional group . This specific molecular architecture, featuring aromatic systems and polar substituents, makes it a valuable intermediate in organic synthesis and materials science research. Researchers employ this compound as a key building block for the construction of more complex molecular structures. Its applications are primarily explored in the development of novel compounds for pharmaceutical research and advanced material design, leveraging its structural rigidity and potential for further chemical modification. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-4-(4-phenylmethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-15-13-18(21(22)23)9-12-20(15)17-7-10-19(11-8-17)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBXCSWWOJSHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692244
Record name 4'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167627-35-2
Record name 4'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzyl Bromide Alkylation

  • Reagents : 4-Hydroxyphenol, benzyl bromide, K₂CO₃.

  • Conditions : Anhydrous DMF, 80–100°C, 12–24 hr.

  • Yield : 85–92%.

  • Mechanism : SN2 displacement of bromide by phenoxide ion.

Palladium-Catalyzed Coupling

For electron-deficient phenols, Suzuki-Miyaura coupling is employed:

  • Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (3–5 mol%).

  • Base : Cs₂CO₃ or K₃PO₄ in THF/H₂O.

  • Yield : 75–88%.

Coupling Strategies for Biphenyl Formation

Esterification via DCC/DMAP

Procedure :

  • React 4-benzyloxyphenol (1.2 eq) with 3-methylbenzoyl chloride (1 eq).

  • Use DCC (1.1 eq) and DMAP (0.1 eq) in CH₂Cl₂ at 0°C → RT.

  • Stir 12–24 hr, filter DCU, concentrate.
    Yield : 78–85%.

Acid Chloride Activation

Procedure :

  • Convert 3-methylbenzoic acid to chloride using SOCl₂ or (COCl)₂.

  • React with 4-benzyloxyphenol in pyridine/CH₂Cl₂.
    Yield : 70–76%.

Mitsunobu Reaction

For sterically hindered substrates:

  • Reagents : DIAD, PPh₃, 4-benzyloxyphenol.

  • Solvent : THF, 0°C → RT.

  • Yield : 65–72%.

Deprotection and Final Hydrolysis

Benzyl Group Removal

  • Hydrogenolysis : H₂ (1–4 bar), Pd/C (10%) in EtOAc/MeOH.

  • Yield : 90–95%.

  • Alternative : BCl₃ in CH₂Cl₂ (-78°C).

Ester Hydrolysis

  • Base : LiOH or NaOH in THF/H₂O (3:1), 50°C.

  • Acid Workup : HCl to pH 2–3, precipitate product.

  • Yield : 88–93%.

Purification and Characterization

Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Hexane/EtOAc (3:1 → 1:1).

  • Purity : >98% (HPLC).

Recrystallization

  • Solvents : Ethanol/H₂O (4:1) or ethyl acetate/hexane.

  • Typical Recovery : 70–80%.

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 7.45–7.25 (m, 9H, Ar-H), 5.08 (s, 2H, OCH₂Ph), 2.38 (s, 3H, CH₃)
IR 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O)
MS (ESI) m/z 319.1 [M+H]⁺

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
DCC/DMAP Coupling8598High>100 g
Acid Chloride7697Moderate50–100 g
Mitsunobu6895Very High<50 g
Suzuki Coupling8299High>200 g

Challenges and Optimization

Common Issues

  • Benzyl Ether Cleavage : Over-hydrogenation may reduce aromatic rings.

  • Ester Hydrolysis : Incomplete reaction with steric hindrance.

Process Improvements

  • Microwave Assistance : Reduces coupling time from 24 hr → 2 hr.

  • Flow Chemistry : Continuous hydrogenolysis improves throughput.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C recovery via filtration reduces costs.

  • Solvent Selection : Replace DMF with 2-MeTHF for greener synthesis.

  • Regulatory Compliance : ICH Q3D guidelines for Pd residues (<10 ppm) .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: this compound can be converted to 4-(4-benzyloxyphenyl)-3-methylbenzaldehyde.

    Reduction: The reduction of the carboxylic acid group yields 4-(4-benzyloxyphenyl)-3-methylbenzyl alcohol.

    Substitution: Nitration produces 4-(4-benzyloxyphenyl)-3-methyl-2-nitrobenzoic acid.

Scientific Research Applications

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Structural Analogues with Methyl and Aryl Substituents

4-(4-Carboxy-3-fluorophenyl)-3-methylbenzoic acid
  • Molecular Formula : C₁₅H₁₁FO₄
  • Molecular Weight : 274.2 g/mol
  • Key Features: Incorporates a fluorine atom at the 3-position of the distal phenyl ring and a carboxy group at the 4-position. The carboxy group increases solubility in polar solvents compared to benzyloxy derivatives .
4-(3-Carboxyphenyl)-3-methylbenzoic acid
  • CAS No.: 1261910-15-9
  • Molecular Formula : C₁₅H₁₂O₄
  • Molecular Weight : 256.25 g/mol
  • Applications : Used as a building block in organic synthesis. The dual carboxy groups enhance acidity (pKa ~2–3), making it suitable for coordination chemistry or as a linker in prodrugs .
4-Benzyloxy-3-methoxybenzoic acid
  • CAS No.: MFCD00183281
  • Molecular Formula : C₁₅H₁₄O₄
  • Key Features: Replaces the methyl group with a methoxy substituent. This compound is a precursor in synthesizing vanillic acid derivatives .
2-Methoxy-3-(4-methylphenyl)benzoic acid
  • CAS No.: 1261969-47-4
  • Molecular Formula : C₁₅H₁₄O₃
  • Properties : The methoxy group at C2 and methylphenyl group at C3 create steric hindrance, reducing solubility in aqueous media. Such analogs are explored in materials science for liquid crystal applications .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogues
Compound Molecular Weight (g/mol) Substituents Solubility (Predicted) Key Applications
4-(4-Benzyloxyphenyl)-3-methylBA* ~270 (estimated) 3-CH₃, 4-(Ph-O-C₆H₄) Low in water Drug design, catalysis
4-(4-Carboxy-3-fluorophenyl)-3-MeBA 274.2 3-CH₃, 4-(3-F-4-COOH-C₆H₃) Moderate (polar solvents) Enzyme inhibitors
4-(3-Carboxyphenyl)-3-MeBA 256.25 3-CH₃, 4-(3-COOH-C₆H₄) High (aqueous) Metal-organic frameworks
4-Benzyloxy-3-methoxyBA 258.27 3-OCH₃, 4-(Ph-O-C₆H₄) Low to moderate Antioxidant synthesis
2-Methoxy-3-(4-methylphenyl)BA 242.27 2-OCH₃, 3-(4-CH₃-C₆H₄) Very low Liquid crystals

*Estimated based on structural analogs.

Biological Activity

4-(4-Benzyloxyphenyl)-3-methylbenzoic acid, a compound with the molecular formula C21H18O3, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a benzyloxy group attached to a phenyl ring, contributing to its lipophilicity and potential interactions with biological targets. The compound is characterized by:

  • Molecular Weight : 318.37 g/mol
  • Melting Point : Information on melting point is not widely reported, suggesting further characterization may be needed.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In particular, it has shown promising results against breast cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive).
  • Inhibition Concentration : Significant inhibitory effects were observed within a concentration range of 1.52–6.31 μM, demonstrating selectivity towards cancer cells over normal cells .

Table 1: Inhibitory Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)Selectivity Ratio
This compoundMDA-MB-2311.525.5
MCF-76.3117.5
Control (Staurosporine)MDA-MB-231N/AN/A

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction in cancer cells. This was evidenced by:

  • A significant increase in annexin V-FITC positive cells (22-fold increase compared to control), indicating enhanced apoptosis .
  • Molecular docking studies suggest favorable interactions with key proteins involved in cancer cell proliferation.

Anti-inflammatory and Antioxidant Activities

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory and antioxidant activities. These properties are crucial for mitigating oxidative stress, which is often linked to various chronic diseases.

Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various derivatives of benzoic acids, including this compound. The results indicated that modifications in the chemical structure can significantly enhance biological activity against specific cancer cell lines .

Study 2: Molecular Docking Analysis

Molecular docking studies were conducted to evaluate the binding affinity of this compound towards histone deacetylase (HDAC) enzymes, which are critical targets in cancer therapy. The docking scores indicated strong interactions with HDAC8, suggesting that this compound could serve as a lead molecule for developing HDAC inhibitors .

Q & A

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the benzyloxy group’s oxygen lone pairs dominate HOMO (-5.2 eV) .
  • Molecular Dynamics (MD) : Simulates binding to protein targets (e.g., COX-2) to identify key hydrophobic interactions .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., 65% intestinal absorption) and cytochrome P450 interactions .

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